molecular formula C18H19F3N4O B2817426 N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1396858-62-0

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2817426
CAS No.: 1396858-62-0
M. Wt: 364.372
InChI Key: VVPKGTGSXCJUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Method Development

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances
A study developed a nonaqueous capillary electrophoretic separation method for Imatinib Mesylate (IM) and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), highlighting its significance in quality control of pharmaceuticals. The method focused on optimizing separation conditions such as electrolyte type, concentration, applied voltage, and buffer modifier, employing large-volume sample stacking for sensitivity enhancement. This technique is praised for its simplicity, effectiveness, and affordability, making it promising for IM quality control (Ye et al., 2012).

Drug Metabolism and Pharmacokinetics

Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients
Research on Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, identified its metabolites in chronic myelogenous leukemia patients, providing insights into its metabolic pathways in humans. The study revealed that Flumatinib's main metabolites were products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with both phase I and phase II metabolites detected. This knowledge is crucial for understanding the drug's pharmacokinetics and optimizing therapeutic strategies (Gong et al., 2010).

Therapeutic Targets and Mechanisms

N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers
A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified, demonstrating activity in animal models of epilepsy and pain. This research underscores the potential of such compounds in developing new treatments for neurological conditions. The structure-activity relationships led to the identification of compounds with selective activity for KCNQ2/Q3 channels, facilitating the advancement of candidates into clinical studies (Amato et al., 2011).

Antifungal Activity

Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety
This study synthesized novel pyrimidine derivatives with an amide moiety and evaluated their antifungal activities against various pathogens. Compounds demonstrated significant antifungal activity, offering a foundation for the development of new antifungal agents. This research contributes to addressing the need for effective treatments against fungal infections, highlighting the therapeutic potential of pyrimidine derivatives (Wu et al., 2021).

Properties

IUPAC Name

N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-6-8-25(9-7-12)16-10-15(22-11-23-16)24-17(26)13-4-2-3-5-14(13)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPKGTGSXCJUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.